5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OMe-ODE and is a derivative of oxadiazole. It has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of DNA.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is to study its potential as an antitumor agent in vivo. Another direction is to study its effects on other types of bacteria and fungi. Additionally, further studies are needed to understand its mechanism of action and to design experiments to study its effects more effectively.
Conclusion:
In conclusion, 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been studied extensively, and its mechanism of action and biochemical and physiological effects have been investigated. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study. Further research is needed to fully understand the potential applications of 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor, antibacterial, and anti-inflammatory activities. It has also been found to have potential as an antifungal agent. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-14(11-12)17-19-18(23-20-17)13(2)22-16-9-7-15(21-3)8-10-16/h4-11,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPXCRKNUMVBCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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